2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide
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Overview
Description
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide is a useful research compound. Its molecular formula is C15H13N5O3S2 and its molecular weight is 375.42. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, which include the compound , are a very important class of heterocyclic compounds. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that the compound could potentially be used in the development of new materials that are resistant to corrosion.
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This indicates that the compound could be used in the development of new semiconductor materials.
Organic Field-Effect Transistors (OFETs)
The compound could potentially be used in the fabrication of organic field-effect transistors (OFETs), as thiophene-mediated molecules have been used in this area .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-mediated molecules have been used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that the compound could potentially be used in the development of new OLED materials.
Synthesis of Novel Metal Complexes
A novel metal complex was synthesized using a similar compound, 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline, with Zn (II) sulphate heptahydrate . This suggests that the compound could potentially be used in the synthesis of novel metal complexes.
Biological Activities
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This indicates that the compound could potentially be used in the development of new drugs with these properties.
Drug Design and Discovery
Given the wide range of therapeutic properties and diverse applications in medicinal chemistry, the compound could potentially be used in the design and discovery of new drug molecules .
Mechanism of Action
Target of Action
It’s known that thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions .
Mode of Action
Compounds containing a thiophene nucleus have been reported to exhibit various biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Biochemical Pathways
Compounds containing a thiophene nucleus have been reported to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the bioavailability of the compound.
Result of Action
Compounds containing a thiophene nucleus have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It’s known that thiophene is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the solvent environment.
properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S2/c16-20-14(12-2-1-5-24-12)18-19-15(20)25-7-13(21)17-9-3-4-10-11(6-9)23-8-22-10/h1-6H,7-8,16H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXXGFLCQAEYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide |
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